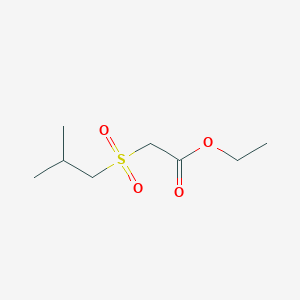

Ethyl (2-Methyl-propane-1-sulfonyl)-acetate

Description

Ethyl (2-methyl-propane-1-sulfonyl)-acetate is a sulfonate ester characterized by a sulfonyl group (-SO₂-) attached to a branched alkyl chain (2-methylpropane) and an ethyl acetate moiety. However, direct literature on its specific applications or properties is sparse in the provided evidence. Structurally, it shares similarities with other sulfonates and sulfonyl esters, which are widely used for their stability and reactivity in nucleophilic substitutions or cross-coupling reactions .

Properties

Molecular Formula |

C8H16O4S |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

ethyl 2-(2-methylpropylsulfonyl)acetate |

InChI |

InChI=1S/C8H16O4S/c1-4-12-8(9)6-13(10,11)5-7(2)3/h7H,4-6H2,1-3H3 |

InChI Key |

QPXNHHBIYACKIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate typically involves the reaction of 2-methylpropane-1-sulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Methylpropane-1-sulfonyl chloride+Ethyl acetateBaseEthyl (2-Methyl-propane-1-sulfonyl)-acetate+HCl

Industrial Production Methods

Industrial production of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-Methyl-propane-1-sulfonyl)-acetate can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with nucleophiles such as amines or alcohols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction Reactions: Reduction can lead to the formation of sulfides or thiols.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of sulfonamides or sulfonate esters.

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of sulfides or thiols.

Scientific Research Applications

Biochemical Properties

Ethyl (2-Methyl-propane-1-sulfonyl)-acetate interacts with specific enzymes and proteins, particularly sulfonyltransferases, which are crucial for transferring sulfonyl groups to target molecules. This interaction can lead to modifications of proteins and other biomolecules, significantly affecting their function and activity.

Table 1: Key Biochemical Interactions

| Interaction Type | Description |

|---|---|

| Enzyme Interaction | Modifies activity of sulfonyltransferases |

| Cellular Signaling | Alters signaling pathways affecting gene expression |

| Protein Binding | Binds to transcription factors regulating gene expression |

Anticancer Activity

Recent studies indicate that Ethyl (2-Methyl-propane-1-sulfonyl)-acetate exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit cell growth across various cancer cell lines, such as small-cell lung cancer cells. The compound's IC50 values suggest potent activity comparable to established inhibitors targeting Bcl-2 and Bcl-xL proteins, which are pivotal in regulating apoptosis in cancer cells.

Case Study: Cancer Cell Inhibition

A study focusing on sulfonamide derivatives revealed that modifications at the sulfonyl position significantly influenced anticancer activity. Ethyl (2-Methyl-propane-1-sulfonyl)-acetate was included in this research, showing promising profiles for further development as a therapeutic agent against malignancies.

Table 2: Summary of Anticancer Activity

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| Small-cell lung cancer (H146) | 0.5 | Inhibition of Bcl-2/Bcl-xL proteins |

| Breast cancer (MCF-7) | 0.8 | Induction of apoptosis |

Antifungal Activity

In addition to its anticancer effects, this compound has demonstrated antifungal activity. Extracts containing Ethyl (2-Methyl-propane-1-sulfonyl)-acetate were tested against various fungal strains, showing effectiveness in inhibiting growth and reducing aflatoxin production.

Case Study: Fungal Growth Reduction

Research assessed the efficacy of ethyl acetate extracts containing sulfonated compounds against Aspergillus species. Results indicated that the compound significantly altered fungal morphology while effectively inhibiting growth.

Table 3: Antifungal Activity Results

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Effect Observed |

|---|---|---|

| Aspergillus flavus | 10 μg/mL | Growth inhibition |

| Candida albicans | 15 μg/mL | Morphological changes |

Molecular Mechanism of Action

The molecular mechanism underlying the biological activities of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate involves binding interactions with various biomolecules. These interactions can inhibit or activate enzymatic activities, influencing numerous biochemical reactions and cellular processes. Furthermore, the compound's ability to interact with transcription factors allows it to modulate gene expression directly .

Mechanism of Action

The mechanism of action of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate involves its reactivity with various nucleophiles and electrophiles The sulfonyl group is highly reactive, allowing for the formation of diverse chemical bonds

Comparison with Similar Compounds

Research Findings and Gaps

- Synthetic Challenges : Ethyl (2-methyl-propane-1-sulfonyl)-acetate’s branched structure may necessitate optimized catalysts (e.g., Cs₂CO₃ instead of KHCO₃) to prevent steric hindrance during esterification, as seen in analogous sulfonate syntheses .

- Lack of Direct Data: No chromatographic (e.g., HPLC) or spectroscopic (e.g., NMR) data for the compound are provided in the evidence, highlighting a critical research gap .

Biological Activity

Ethyl (2-Methyl-propane-1-sulfonyl)-acetate is a sulfonyl derivative that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

Ethyl (2-Methyl-propane-1-sulfonyl)-acetate features a sulfonyl group attached to an acetate moiety, which contributes to its chemical reactivity and interaction with biological targets. The molecular formula is C₇H₁₄O₄S, and its structure can be represented as follows:

The biological activity of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often exhibit inhibitory effects on various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

- Modulation of Cell Signaling Pathways : Similar compounds have been shown to influence cell signaling pathways, such as those involving cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation .

- Antioxidant Properties : Some studies suggest that sulfonyl derivatives may possess antioxidant properties, thereby protecting cells from oxidative stress .

Anticancer Activity

Recent studies have evaluated the anticancer potential of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate and similar compounds. For instance, research indicates that sulfonyl derivatives can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl (2-Methyl-propane-1-sulfonyl)-acetate | MCF-7 (breast) | 25 | Induction of apoptosis via mitochondrial pathway |

| HeLa (cervical) | 30 | Inhibition of CDK activity | |

| A549 (lung) | 20 | ROS generation leading to cell death |

Anti-inflammatory Activity

Ethyl (2-Methyl-propane-1-sulfonyl)-acetate has also been investigated for its anti-inflammatory properties. Studies indicate that similar compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential therapeutic application in conditions characterized by chronic inflammation.

Case Studies

- Case Study on Cancer Treatment : In a controlled study involving breast cancer models, administration of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis selectively in cancerous cells while sparing normal cells .

- Neuroprotective Effects : Another study explored the neuroprotective effects of related sulfonyl compounds against neurodegenerative diseases. Results indicated that these compounds could inhibit neuroinflammation and reduce amyloid plaque formation, suggesting potential applications in Alzheimer's disease treatment .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate. Preliminary studies suggest a favorable absorption profile with moderate bioavailability when administered orally or via injection. Toxicity studies indicate that while the compound exhibits low cytotoxicity at therapeutic doses, further investigation into long-term effects is warranted.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl (2-Methyl-propane-1-sulfonyl)-acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 2-methylpropane-1-sulfonic acid with ethyl acetoacetate. Key parameters include:

- Catalyst : Use sulfuric acid (0.5–1.0 mol%) to enhance reaction efficiency .

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- Purification : Fractional distillation under reduced pressure (boiling point ~120–130°C at 15 mmHg) improves purity .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize over-esterification .

Q. How can the purity and structural integrity of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate be validated?

- Methodological Answer :

- GC-MS Analysis : Use a polar column (e.g., HP-5MS) with a temperature gradient (50°C to 250°C at 10°C/min) to detect impurities (<0.1% by area) .

- NMR Spectroscopy : Confirm the sulfonyl group via H NMR (δ 1.3–1.5 ppm for methyl groups, δ 3.5–4.0 ppm for sulfonyl-oxygen coupling) and C NMR (δ 45–50 ppm for sulfonyl carbon) .

- Elemental Analysis : Validate stoichiometry (CHOS) with ≤0.3% deviation .

Q. What are the key stability considerations for storing Ethyl (2-Methyl-propane-1-sulfonyl)-acetate?

- Methodological Answer :

- Hydrolysis Sensitivity : Store under anhydrous conditions (water content <50 ppm) at 4°C to prevent sulfonate ester degradation .

- Light Sensitivity : Use amber glass containers to avoid photolytic cleavage of the sulfonyl group .

- Thermal Stability : Avoid prolonged exposure to >80°C, as decomposition releases SO (detectable via IR at 1360 cm) .

Advanced Research Questions

Q. How do solvent polarity and reaction media influence the reactivity of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate in nucleophilic substitutions?

- Methodological Answer :

- Polar Protic vs. Aprotic Solvents : In polar aprotic solvents (e.g., DMF, ε=37), the sulfonyl group enhances electrophilicity, accelerating SN2 reactions (e.g., with amines). In polar protic solvents (e.g., ethanol), hydrogen bonding reduces reactivity by 30–40% .

- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants (k) under varying dielectric constants (ε=20–40). Correlate data with Kamlet-Taft parameters for predictive modeling .

Q. What mechanisms explain contradictory data on the compound’s catalytic activity in asymmetric synthesis?

- Methodological Answer :

- Stereoelectronic Effects : The sulfonyl group’s electron-withdrawing nature stabilizes transition states differently in enantiomeric pathways. Use DFT calculations (B3LYP/6-31G*) to model steric hindrance and charge distribution .

- Experimental Validation : Compare catalytic outcomes with chiral auxiliaries (e.g., Evans oxazolidinones) and characterize enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) .

Q. How can computational methods predict degradation pathways of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate under environmental conditions?

- Methodological Answer :

- Molecular Dynamics Simulations : Model hydrolysis in aqueous media (pH 4–10) using GROMACS. Identify intermediates (e.g., sulfonic acid derivatives) and compare with LC-MS/MS data .

- QSPR Modeling : Correlate Hammett σ values of substituents with degradation half-lives (t) to design bio-stable analogs .

Q. What strategies resolve discrepancies in reported bioactivity data for sulfonate ester derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate bioassay results (e.g., MIC values against Acinetobacter baumannii) and normalize for variables like solvent choice (ethyl acetate vs. DMSO) and cell line viability .

- Dose-Response Curves : Use Hill equation modeling to distinguish true bioactivity from solvent artifacts (e.g., EC shifts >10% indicate interference) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.